Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate
Description
This compound is a benzoate ester derivative featuring a urea-like linkage and a methylamino-substituted ethylamino side chain. Its molecular structure includes:
- Ethyl benzoate backbone: Substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a complex substituent.
- 4-position substituent: A 2-aminoethyl group connected to a methylamino-carbonylurea moiety (-NH-(CH₂)₂-NH-C(O)-NH-CH₃).
Properties
IUPAC Name |
ethyl 3-amino-4-[2-(methylcarbamoylamino)ethylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-20-12(18)9-4-5-11(10(14)8-9)16-6-7-17-13(19)15-2/h4-5,8,16H,3,6-7,14H2,1-2H3,(H2,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXZKYVYQFXIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of scientific exploration
Mode of Action
The mode of action of this compound is not well-documented in the literature. Given its structural features, it may interact with its targets through hydrogen bonding or electrostatic interactions, but this is purely speculative. More experimental studies are required to elucidate the exact mechanism of interaction.
Biochemical Pathways
Its potential effects on various biochemical pathways would depend on its specific targets, which are currently unidentified.
Biological Activity
Molecular Structure and Properties
Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate is characterized by multiple functional groups, including amino and ester functionalities. The presence of these groups often correlates with significant biological activity, particularly in pharmaceuticals. The molecular formula indicates a substantial nitrogen content, which is frequently associated with various therapeutic effects.
Chemical Structure
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 280.32 g/mol
Biological Activity Insights
While direct studies on this compound are scarce, related compounds exhibit a range of biological activities:
- Antitumor Activity : Compounds with similar structures have been shown to interact with DNA, potentially inhibiting replication and transcription processes. For instance, derivatives of benzoic acid have been linked to anticancer properties through mechanisms involving DNA intercalation and alkylation .
- Antimicrobial Properties : Many amino-substituted benzoates demonstrate antimicrobial effects against various pathogens. This suggests that this compound may also possess similar activity .
- Antiviral Potential : Some structural relatives have been investigated for their effectiveness against viral infections, indicating a potential pathway for further research into this compound's antiviral properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound.
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-amino-4-(methylamino)benzoate | 66315-23-9 | 0.96 |
| Methyl 4-(methylamino)benzoate | 18358-63-9 | 0.89 |
| Ethyl 3-amino-4-(ethylamino)benzoate | 2305224 | - |
These compounds share structural similarities with this compound but may differ in their biological activities due to variations in functional groups or molecular configurations.
Antitumor Studies
Research has indicated that derivatives related to the benzoate structure can serve as effective antitumor agents. For example, bis-(2-haloethyl)aminophenyl substituted distamycin derivatives have shown promise in treating various cancers by targeting DNA sequences involved in cell proliferation .
Antimicrobial Research
A study focused on the synthesis of Schiff bases from ethyl aminobenzoates found that these compounds exhibited significant antimicrobial activity against a range of bacterial strains. This suggests that this compound could be explored for similar applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Differences
Key analogs differ in substituents, altering physicochemical properties and applications.
Table 1: Molecular Characteristics of Selected Benzoate Derivatives
Key Observations :
- Target vs.
- Chloroacetyl Derivative : The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.
- Diethylaminoethyl Compound : The diethylamino group increases basicity, favoring solubility in acidic environments, while the chlorobenzoyl moiety adds aromatic bulk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
